3-Isopropoxypicolinonitrile
Description
3-Isopropoxypicolinonitrile is a pyridine derivative featuring a nitrile group (-CN) at the 2-position and an isopropoxy (-OCH(CH₃)₂) substituent at the 3-position of the pyridine ring. The isopropoxy group confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding affinity in biological systems .
Properties
IUPAC Name |
3-propan-2-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOCATSKQQJRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypicolinonitrile typically involves the reaction of 3-hydroxypicolinonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed:
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of 3-isopropoxypicolinamine.
Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used.
Scientific Research Applications
3-Isopropoxypicolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The isopropoxy group provides steric hindrance, affecting the binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Property Variations
In contrast, 3-Ethoxypicolinonitrile (ethoxy substituent) balances moderate lipophilicity with better solubility, making it a preferred intermediate in solution-phase reactions.
Reactivity and Safety: 3-(Bromomethyl)picolinonitrile exhibits high electrophilicity due to the bromomethyl group, enabling Suzuki-Miyaura couplings. 3-(Aminomethyl)picolinonitrile introduces a nucleophilic amine group, facilitating condensation reactions but necessitating anhydrous storage to prevent decomposition .
Biological Interactions: The aminomethyl substituent enhances hydrogen-bonding capacity, which is critical for target engagement in enzyme inhibitors . The isopropoxy group may reduce metabolic oxidation rates compared to smaller alkoxy groups, extending half-life in vivo .
Research and Application Insights
- Pharmaceutical Relevance :
- Agrochemical Potential: Brominated analogs like 3-(Bromomethyl)picolinonitrile serve as precursors for herbicides, leveraging their reactivity for functionalization .
Biological Activity
3-Isopropoxypicolinonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound can be described by its molecular formula and a molecular weight of approximately 218.26 g/mol. The compound features a picolinonitrile moiety, which is known for its diverse biological activities.
Research indicates that this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro, suggesting possible therapeutic applications in inflammatory diseases.
- Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, positioning it as a candidate for further cancer research.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating conditions characterized by chronic inflammation.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research by Lee et al. (2024) explored the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activities.
- Formulation Development : To explore potential formulations for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
